5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” is a chemical compound with the molecular formula C5H9N5O . It is related to other compounds such as “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide”, which is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .
Molecular Structure Analysis
The molecular structure of “5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” consists of a pyrazole ring with an amino group at the 5th position, a methyl group at the 1st position, and a carbohydrazide group at the 4th position .Physical And Chemical Properties Analysis
“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” has a molecular weight of 155.16 g/mol . It has a melting point range of 237 - 240°C .Scientific Research Applications
Medicinal Chemistry
Amino-pyrazoles, including 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, have been extensively studied in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Anti-Cancer Activity
Some derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide have shown promising anti-proliferative properties, able to suppress the growth of specific cancer cell lines . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
Antioxidant Activity
Certain derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide have demonstrated remarkable inhibition of ROS production in platelets . This antioxidant activity could be beneficial in conditions where oxidative stress plays a significant role.
Anti-Inflammatory Properties
Amino-pyrazoles have been studied for their anti-inflammatory properties . They can provide useful ligands for enzymes such as COX, which plays a crucial role in inflammation .
Industrial and Agricultural Applications
Pyrazole compounds, including 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, have found applications in various industrial and agricultural sectors . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .
Antibacterial Activity
The pyrazole scaffold, which includes 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, has been noted for its antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of cancers due to their abnormal activation .
Mode of Action
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide acts as a covalent inhibitor of FGFRs . It targets both the wild-type FGFRs and the gatekeeper mutants . This compound shows nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Result of Action
The molecular and cellular effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide’s action primarily involve the inhibition of FGFRs. This inhibition can potentially lead to the suppression of cancer cell proliferation and survival .
properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFARNLCWFCSYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377090 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
99347-21-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?
A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.